Structural Differentiation: Branched Allylic Alcohol vs. Saturated and Unbranched Analogs
5-Ethylnon-2-en-1-ol possesses a unique structural triad—(E)-allylic double bond, primary hydroxyl group at C1, and ethyl branching at C5—that distinguishes it from both its direct saturated analog (5-ethyl-2-nonanol, CAS 103-08-2) and unbranched nonen-1-ol isomers. Computed lipophilicity (XLogP3-AA = 3.8) and topological polar surface area (20.2 Ų) are functions of this precise architecture [1]. The (E)-configured double bond is stereochemically defined, whereas the unbranched (E)-2-nonen-1-ol (CAS 31502-14-4) has a molecular weight of 142.24 g/mol and lacks the C5 ethyl substituent entirely, resulting in a significantly different spatial profile and reduced carbon count [2]. The saturated analog 5-ethyl-2-nonanol (C₁₁H₂₄O, MW 172.31) contains no double bond and therefore lacks allylic alcohol reactivity [3].
| Evidence Dimension | Molecular Architecture and Computed Properties |
|---|---|
| Target Compound Data | C₁₁H₂₂O; MW = 170.29 g/mol; XLogP3-AA = 3.8; TPSA = 20.2 Ų; contains (E)-C=C double bond; C5 ethyl branch present |
| Comparator Or Baseline | (E)-2-Nonen-1-ol (CAS 31502-14-4): C₉H₁₈O, MW = 142.24 g/mol, unbranched; 5-Ethyl-2-nonanol (CAS 103-08-2): C₁₁H₂₄O, MW = 172.31 g/mol, saturated |
| Quantified Difference | Target MW is 28.05 Da heavier than unbranched analog (ethyl substituent mass difference); Target has one unsaturation vs. zero in the saturated analog; XLogP3-AA difference attributable to branching and unsaturation |
| Conditions | Computed physicochemical property data from PubChem (2024.11.20 release); molecular formula comparison |
Why This Matters
The presence of both an allylic double bond and a branched alkyl chain determines reactivity, solubility, and molecular recognition profiles that cannot be replicated by either unbranched or saturated substitutes, making structural identity verification essential for procurement decisions.
- [1] PubChem. 5-Ethylnon-2-en-1-ol (CID 6366259): Computed Properties including XLogP3-AA (3.8) and Topological Polar Surface Area (20.2 Ų). View Source
- [2] Pherolist. (E)-2-Nonen-1-ol (CAS 31502-14-4): Formula C₉H₁₈O, MW = 142.24. View Source
- [3] NIST Webbook. 2-Nonanol, 5-ethyl- (CAS 103-08-2): Formula C₁₁H₂₄O, MW = 172.31. View Source
